1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-
CAS No.: 820234-24-0
Cat. No.: VC16811705
Molecular Formula: C23H16N2O2
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820234-24-0 |
|---|---|
| Molecular Formula | C23H16N2O2 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 1-(2-phenylmethoxybenzoyl)indole-5-carbonitrile |
| Standard InChI | InChI=1S/C23H16N2O2/c24-15-18-10-11-21-19(14-18)12-13-25(21)23(26)20-8-4-5-9-22(20)27-16-17-6-2-1-3-7-17/h1-14H,16H2 |
| Standard InChI Key | GDRNFVFIACJBNS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N3C=CC4=C3C=CC(=C4)C#N |
Introduction
Structural Identity and Nomenclature
The systematic name 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- reflects its substitution pattern:
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Indole core: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
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Carbonitrile group (-CN): Positioned at the 5-carbon of the indole, enhancing electrophilicity and enabling participation in nucleophilic addition reactions .
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1-[2-(Phenylmethoxy)benzoyl] substituent: A benzoyl group substituted at the 2-position with a phenylmethoxy (benzyloxy) moiety, attached to the indole’s 1-nitrogen. This bulky group influences steric and electronic properties, potentially modulating biological activity .
Table 1: Key Structural and Molecular Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C23H16N2O2 |
| Molecular Weight | 352.39 g/mol |
| IUPAC Name | 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- |
| Key Functional Groups | Carbonitrile, benzoyl, benzyloxy ether |
Synthetic Pathways and Methodological Considerations
While no explicit synthesis of 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- is documented, analogous indole derivatives suggest feasible routes:
Indole Core Functionalization
The 5-carbonitrile group is typically introduced via cyanation reactions. For example, copper-mediated cyanation of 5-bromoindole derivatives using cyanide sources (e.g., KCN, Zn(CN)2) under palladium catalysis could yield the nitrile .
Acylation at the 1-Position
The 1-nitrogen of indole is nucleophilic, enabling Friedel-Crafts acylation or direct benzoylation. A plausible route involves reacting indole-5-carbonitrile with 2-(phenylmethoxy)benzoyl chloride in the presence of a Lewis acid (e.g., AlCl3) .
Etherification for Benzyloxy Group
The 2-(phenylmethoxy)benzoyl moiety may be synthesized via Williamson ether synthesis, where 2-hydroxybenzoyl chloride reacts with benzyl bromide in a basic medium .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyanation of 5-bromoindole | Pd(PPh3)4, Zn(CN)2, DMF, 80°C |
| 2 | Acylation at 1-position | 2-(Phenylmethoxy)benzoyl chloride, AlCl3, DCM |
| 3 | Purification | Column chromatography (SiO2, hexane:EtOAc) |
Physicochemical Properties
Solubility and Stability
Based on structurally related compounds (e.g., silodosin intermediates ):
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Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol or methanol. Poor aqueous solubility due to aromatic and nitrile groups.
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Stability: Susceptible to hydrolysis under acidic/basic conditions due to the nitrile and ester functionalities. Storage under inert atmosphere at room temperature is recommended .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands for nitrile (~2240 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) .
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NMR: ¹H-NMR would show aromatic protons (δ 7.0–8.5 ppm), benzyloxy methylene (δ 4.5–5.0 ppm), and indole NH (δ ~10 ppm) .
Pharmacological and Industrial Applications
Medicinal Chemistry
Indole derivatives are pivotal in drug discovery. The carbonitrile group may act as a bioisostere for carboxylic acids, enhancing metabolic stability. The benzyloxybenzoyl moiety could confer selectivity toward serotonin receptors or α1-adrenergic receptors, akin to silodosin .
Material Science
Nitrile-containing indoles serve as intermediates in organic electronics. Their planar structure and electron-withdrawing groups facilitate π-π stacking, useful in organic semiconductors .
Future Research Directions
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Synthetic Optimization: Develop catalytic, asymmetric methods to access enantiomerically pure forms.
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Biological Screening: Evaluate affinity for 5-HT7 receptors or α1-adrenoceptors given structural similarities to known ligands .
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Crystallographic Studies: Resolve X-ray structures to elucidate conformational preferences and intermolecular interactions.
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